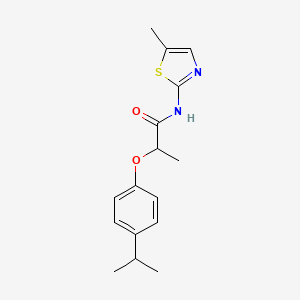![molecular formula C24H24BrN3O B4611038 4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B4611038.png)
4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline
Übersicht
Beschreibung
4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline is a useful research compound. Its molecular formula is C24H24BrN3O and its molecular weight is 450.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.11027 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinoline derivatives, including 4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(3-methylphenyl)quinoline, are a focal point in medicinal chemistry due to their diverse pharmacological activities. A notable study involves the synthesis and biological evaluation of quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, showcasing their potential as hypoxic-cytotoxic agents. The study highlights the introduction of various piperazine derivatives to quinoxaline rings, emphasizing the role of structural modifications in enhancing biological activity (Ortega et al., 2000).
Antimicrobial Studies
Another critical area of research is the antimicrobial properties of quinolone derivatives. A series of quinolones were synthesized with different piperazinyl substituents and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, as well as fungi. This study demonstrates the significance of piperazine modifications in quinolone structures for achieving potent antimicrobial effects (Patel et al., 2007).
Molecular Structure Analysis
The structural elucidation of quinoline derivatives is pivotal for understanding their interaction with biological targets. A study on the crystal structure of a tert-butyl piperazine quinoline derivative reveals insights into the molecular conformation and potential interaction mechanisms within biological systems. This information is crucial for designing molecules with enhanced biological activities (Anthal et al., 2018).
Anti-inflammatory Properties
The design and synthesis of quinoline derivatives for targeting the human histamine H4 receptor (H4R) have unveiled new lead structures for anti-inflammatory drugs. These compounds demonstrate significant in vivo anti-inflammatory properties, showcasing the therapeutic potential of quinoline derivatives in treating conditions mediated by histamine and other inflammatory mediators (Smits et al., 2008).
Anticancer Drug Design
Quinoline derivatives are also explored for their anticancer activities. The synthesis and evaluation of novel isoxazolequinoxaline derivatives highlight their potential as anti-cancer drugs. Studies include crystal structure analysis, DFT calculations, and molecular docking to assess the interaction with cancer targets, further emphasizing the versatility of quinoline derivatives in drug design (Abad et al., 2021).
Eigenschaften
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c1-3-9-27-10-12-28(13-11-27)24(29)21-16-23(18-6-4-5-17(2)14-18)26-22-8-7-19(25)15-20(21)22/h3-8,14-16H,1,9-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZCONPZDBUOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


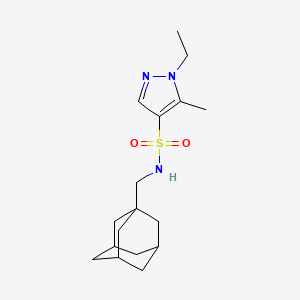
![N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4610969.png)
![2-bromo-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4610980.png)
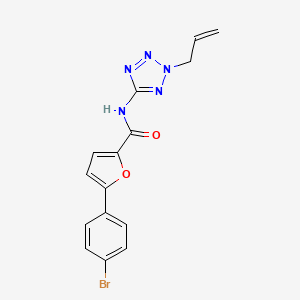
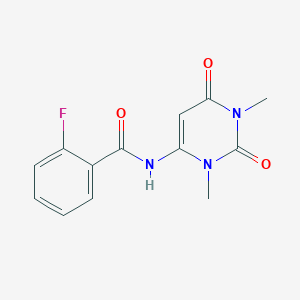
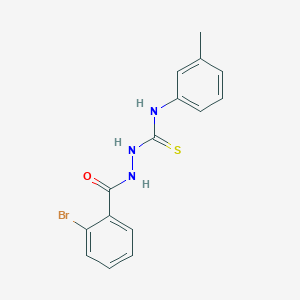
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4611015.png)
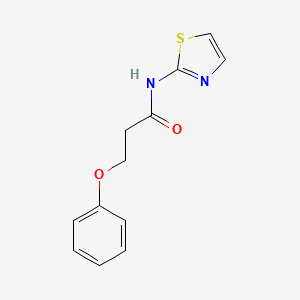
![N-(4-fluorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4611026.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4611034.png)
![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4611045.png)
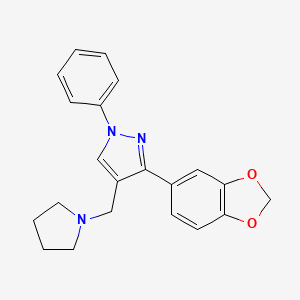
![3-(1-adamantylmethyl)-4-allyl-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4611067.png)
